N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a synthetic small-molecule compound featuring a fused thienopyridine core substituted with a benzo[d]thiazole moiety and a 4-nitrobenzamide group. Its hydrochloride salt form enhances aqueous solubility, which is critical for pharmacological applications. The compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise conformational analysis .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2.ClH/c1-25-11-10-15-18(12-25)31-22(19(15)21-23-16-4-2-3-5-17(16)30-21)24-20(27)13-6-8-14(9-7-13)26(28)29;/h2-9H,10-12H2,1H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMZLSVKEUMOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, thereby inhibiting the growth of mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis, leading to its death.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of cell wall biosynthesis. This leads to the death of the bacteria, thereby exhibiting anti-tubercular activity.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair pathway, which is essential for maintaining genomic stability by repairing DNA damage. The inhibition of APE1 has been linked to enhanced sensitivity to various anticancer therapies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine scaffold. This structural diversity is believed to contribute to its biological activity. The general structure can be summarized as follows:
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 422.51 g/mol
- IUPAC Name : this compound
Inhibition of APE1
Research indicates that this compound exhibits significant inhibitory activity against APE1. In studies conducted on various cancer cell lines, it was observed that the compound can inhibit the AP endonuclease activity of APE1 with low micromolar potency. This inhibition leads to an accumulation of apurinic sites in DNA, which can enhance the cytotoxic effects of DNA-damaging agents such as temozolomide and methylmethane sulfonate (MMS) .
Table 1: Inhibitory Activity Against APE1
| Compound | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide | 5.0 | 70% (in presence of MMS) |
| Control (no inhibitor) | - | 100% |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the benzothiazole and thieno[2,3-c]pyridine components can significantly affect the inhibitory potency. For instance, variations in the substituents on the benzamide moiety have been found to alter both the binding affinity and selectivity for APE1 .
Case Study 1: Enhanced Cytotoxicity in Glioblastoma Cells
In a study involving SF767 glioblastoma cells, the compound was shown to potentiate the cytotoxic effects of temozolomide. The combination treatment resulted in increased cell death compared to either agent alone. This suggests that targeting APE1 could be a viable strategy for enhancing the efficacy of existing chemotherapeutics .
Case Study 2: Pharmacokinetics and ADME Profile
Further investigations into the pharmacokinetics of this compound revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight, significant exposure levels were noted in both plasma and brain tissue . This suggests potential for central nervous system penetration, which is critical for treating brain tumors.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin |
| Escherichia coli | 64 | Streptomycin |
| Candida albicans | 128 | Fluconazole |
These findings suggest the compound's potential as a novel antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been investigated through various mechanisms:
- Cell Proliferation Inhibition : Studies show that the compound effectively inhibits cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 µM.
- Apoptosis Induction : Flow cytometry analysis has indicated that treatment with this compound leads to increased apoptosis in cancer cells.
Case Studies
Recent case studies have highlighted the efficacy of derivatives of this compound in targeting specific signaling pathways involved in cancer cell survival and proliferation. For instance, compounds similar to this one have been shown to inhibit the PI3K/Akt pathway, which is crucial for tumor growth.
Enzyme Inhibition
The ability of this compound to inhibit key enzymes has been a focal point of research:
- Topoisomerase Inhibition : The compound has demonstrated potent inhibitory effects against bacterial topoisomerases with IC50 values as low as 0.012 µg/mL against Staphylococcus aureus.
- Kinase Inhibition : It also shows inhibitory activity against several kinases involved in cancer progression.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies reveal strong interactions with active sites of targeted enzymes, correlating with observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno[2,3-c]pyridine derivatives designed to target DNA repair enzymes. Below is a comparative analysis with structurally and functionally related analogs:
Structural Analog: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Structural Differences :
- R-group substitution : The target compound has a 6-methyl group, whereas Compound 3 features a 6-isopropyl substitution.
- Amide moiety : The target compound includes a 4-nitrobenzamide , while Compound 3 has a simpler acetamide group.
- Biological Activity :
- APE1 Inhibition : Compound 3 exhibits single-digit µM activity against purified APE1 enzyme and comparable potency in HeLa cell lysate assays. The 6-isopropyl group may enhance hydrophobic interactions with the enzyme’s active site compared to the smaller 6-methyl group .
- Cytotoxic Synergy : Compound 3 potentiates the cytotoxicity of alkylating agents (e.g., temozolomide) in cellular models, suggesting that bulky R-groups (e.g., isopropyl) improve target engagement .
- Pharmacokinetics :
Functional Analog: 4-Nitrobenzamide Derivatives
- This contrasts with unsubstituted benzamide analogs, which show weaker inhibition .
- Salt Form :
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
